1-bromo-4-[(1R)-1-methoxyethyl]benzene
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Overview
Description
It has the molecular formula C9H11BrO and a molecular weight of 215.1 g/mol. This compound is characterized by a benzene ring substituted with a bromine atom and a methoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-4-[(1R)-1-methoxyethyl]benzene can be synthesized through a bromination reaction of 4-[(1R)-1-methoxyethyl]benzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-[(1R)-1-methoxyethyl]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxyethyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include 4-[(1R)-1-methoxyethyl]phenol, 4-[(1R)-1-methoxyethyl]aniline, and other substituted derivatives.
Oxidation: Products include 4-[(1R)-1-methoxyethyl]benzaldehyde and 4-[(1R)-1-methoxyethyl]benzoic acid.
Reduction: Products include 4-[(1R)-1-methoxyethyl]benzene and 4-[(1R)-1-methoxyethyl]benzyl alcohol.
Scientific Research Applications
1-bromo-4-[(1R)-1-methoxyethyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various aryl derivatives and complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-4-[(1R)-1-methoxyethyl]benzene involves its reactivity as an aryl bromide. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups onto the benzene ring. The methoxyethyl group can undergo oxidation or reduction, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-methoxybenzene: Similar structure but lacks the methoxyethyl group.
1-bromo-4-ethylbenzene: Similar structure but has an ethyl group instead of a methoxyethyl group.
1-bromo-4-[(1R)-1-hydroxyethyl]benzene: Similar structure but has a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
1-bromo-4-[(1R)-1-methoxyethyl]benzene is unique due to the presence of both a bromine atom and a methoxyethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. The compound’s versatility in undergoing various chemical reactions makes it valuable in organic synthesis and industrial applications.
Properties
CAS No. |
1632289-26-9 |
---|---|
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
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